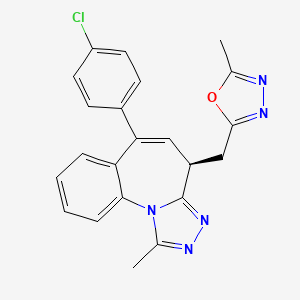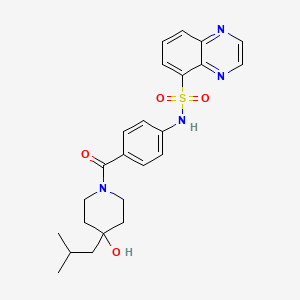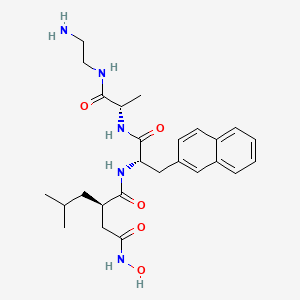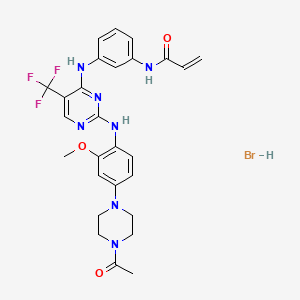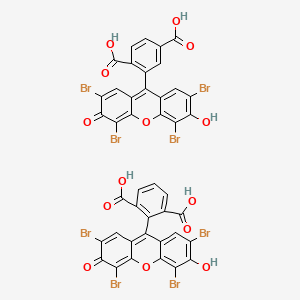
5(6)-Carboxyeosin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5(6)-Carboxyeosin is a fluorescent dye that has been widely used in various scientific research applications. It is a derivative of eosin, which is an organic compound that belongs to the xanthene family. The carboxyeosin dye has a carboxyl group that makes it highly soluble in water and allows it to be used in many biochemical and physiological studies.
科学的研究の応用
A study by Adam et al. (2017) demonstrated the use of 5-carboxyeosin as a photosensitizer in a sustainable in vitro system for enzyme-based photohydrogen production. This system, which combined the photosensitizer with a hydrogenase enzyme, achieved high turnover numbers and frequencies, showcasing the potential of 5-carboxyeosin in light-driven biocatalytic processes (Adam et al., 2017).
Yang et al. (2015) developed fiber-optic-based micro-probes for intracellular single-cell pH measurement, utilizing BCECF (2',7'-bis(2-carboxyethyl)-5-(and-6)-carboxyfluorescein), a pH-sensitive dye, for neutral pH monitoring. These probes demonstrated high resolution and response times within a biologically relevant pH range, highlighting the applicability of carboxyeosin derivatives in single-cell experiments (Yang et al., 2015).
Ralston et al. (1981) investigated the use of carboxyfluorescein, including 5(6)-carboxyfluorescein, as a probe for liposome-cell interactions. They emphasized the importance of dye purification and characterized its interaction with cells and vesicles, which is crucial for various applications in cellular biology (Ralston et al., 1981).
Esmann (1991) introduced 6-carboxy-eosin as a non-covalently bound fluorescent probe for monitoring conformational changes in detergent-solubilized Na,K-ATPase. This study highlighted the utility of carboxyeosin derivatives in studying protein conformational dynamics (Esmann, 1991).
Choi and Eisner (1999) explored the role of sarcolemmal Ca2+-ATPase in rat ventricular myocytes using carboxyeosin. Their research demonstrated the significant role of this ATPase in regulating intracellular calcium concentration, furthering our understanding of cellular ion dynamics (Choi & Eisner, 1999).
特性
IUPAC Name |
2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid;2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)terephthalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H8Br4O7/c22-11-4-9-13(8-3-6(20(28)29)1-2-7(8)21(30)31)10-5-12(23)17(27)15(25)19(10)32-18(9)14(24)16(11)26;22-10-4-8-13(12-6(20(28)29)2-1-3-7(12)21(30)31)9-5-11(23)17(27)15(25)19(9)32-18(8)14(24)16(10)26/h2*1-5,26H,(H,28,29)(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFSXKPEQVWGHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O.C1=CC(=C(C=C1C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H16Br8O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1383.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5(6)-Carboxyeosin | |
CAS RN |
132201-84-4 |
Source


|
| Record name | 5(6)-Carboxyeosin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

